molecular formula C14H16N2O5S3 B3450543 N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide CAS No. 6290-77-3

N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B3450543
CAS No.: 6290-77-3
M. Wt: 388.5 g/mol
InChI Key: PKCIYITYYLFPOG-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features both a morpholine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of thiophene-2-sulfonyl chloride, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide
  • N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-sulfonamide

Uniqueness

N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of both a morpholine ring and a thiophene ring, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S3/c17-23(18,14-2-1-11-22-14)15-12-3-5-13(6-4-12)24(19,20)16-7-9-21-10-8-16/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIYITYYLFPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360237
Record name STK392963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-77-3
Record name STK392963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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